tert-Butyl 3-(aminomethyl)-2-oxa-8-azaspiro[4.5]decane-8-carboxylate
Description
Historical Development of Azaspiro Compounds
Azaspiro compounds, characterized by a shared spirocyclic atom bridging two distinct ring systems, have evolved from natural product isolation to synthetic innovation. Early discoveries centered on alkaloids such as cephalotaxine, isolated from Cephalotaxus species, which features a 1-azaspiro[4.4]nonane core linked to a benzazepine moiety. These natural products demonstrated biological activities, including antileukemic properties, spurring interest in synthetic methodologies. Initial synthetic routes relied on multi-step sequences, but advancements in catalysis, such as rhodium(I)-catalyzed cycloisomerization/Diels–Alder cascades, enabled efficient construction of seven-membered azaspiro frameworks. Photooxidative strategies further expanded access to 1-azaspirocycles, as seen in singlet oxygen-mediated furan oxidation cascades. These developments laid the groundwork for modular spirocycle synthesis, critical for diversifying chemical space in drug discovery.
Research Significance of Oxa-Azaspiro Scaffolds
Oxa-azaspiro scaffolds, integrating both oxygen and nitrogen within their spiro architecture, offer unique physicochemical and conformational properties. The rigid three-dimensional structure of spiro[3.3]heptanes and spiro[3.4]octanes, for instance, enhances aqueous solubility and metabolic stability compared to planar aromatic systems. The compound tert-butyl 3-(aminomethyl)-2-oxa-8-azaspiro[4.5]decane-8-carboxylate exemplifies this class, combining a spiro[4.5]decane core with ether and carbamate functionalities. Such scaffolds provide spatially defined exit vectors for functionalization, enabling precise modulation of steric and electronic properties in drug candidates. Their utility extends to fragment-based libraries, where three-dimensional diversity is paramount for targeting protein interfaces inaccessible to traditional flat molecules.
Evolution of tert-Butyloxycarbonyl-Protected Heterocycles
The tert-butyloxycarbonyl (Boc) group has become indispensable in heterocyclic chemistry for its dual role as a protective group and a directing moiety. Its application in stabilizing reactive intermediates is exemplified in rhodium(II)-catalyzed N–H insertion reactions, where Boc-protected α-diazo glutarimides enable efficient coupling with NH-heterocycles. For this compound, the Boc group safeguards the secondary amine during synthesis while facilitating purification and storage. Innovations in Boc chemistry, such as acid-free deprotection protocols, have further enhanced its utility in synthesizing sensitive targets like immunomodulatory glutarimide derivatives. This evolution underscores the Boc group’s centrality in modern spirocyclic compound design.
Positioning within Contemporary Chemical Research
The compound’s structural features align with cutting-edge trends in chemical biology and drug discovery. Spirocyclic modules are increasingly prioritized for their ability to explore underexamined regions of chemical space, a strategy endorsed by collaborations between academia and industry. Its Boc-protected amine and aminomethyl side chain position it as a versatile intermediate for proteolysis-targeting chimeras (PROTACs), where modular assembly of E3 ligase ligands and target binders is essential. Patent activity, such as WO2018153312A1, highlights the pharmaceutical industry’s interest in azaspiro derivatives for kinase inhibition and anticancer applications. Furthermore, the compound’s compatibility with catalytic hydrogenation and cross-coupling reactions underscores its adaptability in late-stage functionalization, a cornerstone of contemporary medicinal chemistry campaigns.
| Molecular Feature | Description |
|---|---|
| Molecular Formula | C₁₄H₂₇ClN₂O₃ |
| Molecular Weight | 306.83 g/mol |
| Key Structural Elements | Spiro[4.5]decane core, tert-butyloxycarbonyl group, ether linkage, aminomethyl |
| Synthetic Utility | Intermediate for PROTACs, fragment-based libraries, and kinase inhibitors |
Properties
IUPAC Name |
tert-butyl 3-(aminomethyl)-2-oxa-8-azaspiro[4.5]decane-8-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N2O3/c1-13(2,3)19-12(17)16-6-4-14(5-7-16)8-11(9-15)18-10-14/h11H,4-10,15H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZIVKLLJQLIJKP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)CC(OC2)CN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Industrial Production Methods: : On an industrial scale, the production of this compound requires careful control of reaction conditions, including temperature, pressure, and the use of specific catalysts. Large-scale synthesis often involves continuous flow reactors and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: : This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions: : Typical reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation reactions, reducing agents such as lithium aluminum hydride for reduction reactions, and nucleophiles for substitution reactions.
Major Products Formed: : The major products formed from these reactions can vary depending on the specific conditions and reagents used. For example, oxidation reactions may yield corresponding oxo derivatives, while reduction reactions can produce amines or other reduced forms of the compound.
Scientific Research Applications
Chemistry: : In chemistry, tert-Butyl 3-(aminomethyl)-2-oxa-8-azaspiro[4.5]decane-8-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: : In biological research, this compound has been studied for its potential as a ligand for various receptors and enzymes. Its interactions with biological macromolecules can provide insights into molecular recognition and binding processes.
Medicine: : The compound has shown promise in medicinal chemistry, where it is being explored for its therapeutic potential. It may serve as a precursor for the development of new drugs targeting specific diseases.
Industry: : In the industrial sector, this compound is used in the production of advanced materials and polymers. Its unique properties make it suitable for applications in coatings, adhesives, and other high-performance materials.
Mechanism of Action
The mechanism by which tert-Butyl 3-(aminomethyl)-2-oxa-8-azaspiro[4.5]decane-8-carboxylate exerts its effects involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, leading to the activation or inhibition of certain pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural analogs of the target compound, highlighting substituent variations and their implications:
* Calculated from molecular formula C₁₄H₂₅N₂O₃.
Physicochemical and Pharmacokinetic Properties
- Solubility: The hydroxymethyl derivative () exhibits higher aqueous solubility (logP ~1.5) compared to the lipophilic bromomethyl (logP ~2.8) and cyano (logP ~2.5) analogs .
- Reactivity: Bromomethyl and cyano groups show higher reactivity in nucleophilic and electrophilic reactions, respectively, while the aminomethyl group is optimal for amide bond formation .
- Stability : Boc-protected derivatives (e.g., ) are stable under basic conditions but susceptible to acidic deprotection (e.g., TFA) .
Biological Activity
tert-Butyl 3-(aminomethyl)-2-oxa-8-azaspiro[4.5]decane-8-carboxylate is a compound that has garnered attention for its unique spirocyclic structure and potential biological activities. This article reviews the biological properties, mechanisms of action, and therapeutic implications of this compound, drawing from a range of scientific literature.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 306.83 g/mol. The compound features a tert-butyl group, an aminomethyl substituent, and an oxa ring integrated into a spirocyclic framework, which contributes to its pharmacological properties.
Research indicates that compounds with similar structural frameworks often exhibit interactions with various biological targets, including enzymes and receptors involved in pain modulation and inflammation. Specifically, the compound may act as an inhibitor of fatty acid amide hydrolase (FAAH), an enzyme responsible for the hydrolysis of bioactive lipids such as anandamide, which plays a crucial role in the endocannabinoid system .
Pharmacological Studies
- FAAH Inhibition : Studies have demonstrated that this compound can inhibit FAAH activity, leading to increased levels of anandamide. This effect is significant for therapeutic applications in pain management and anti-inflammatory treatments .
- Analgesic Effects : In animal models, compounds structurally related to this spirocyclic compound have shown promising analgesic effects, suggesting potential applications in developing new analgesics .
- Anti-inflammatory Properties : The modulation of endocannabinoid signaling via FAAH inhibition may also confer anti-inflammatory benefits, making it a candidate for conditions characterized by chronic inflammation .
Table 1: Summary of Biological Activities
Research Findings
Recent studies have focused on the synthesis and biological evaluation of similar compounds, highlighting the importance of structural modifications in enhancing biological activity. For example, variations in substituents on the spirocyclic core can significantly influence the binding affinity to FAAH and other biological targets .
Q & A
Basic Research Questions
Q. What are the key structural features of tert-butyl 3-(aminomethyl)-2-oxa-8-azaspiro[4.5]decane-8-carboxylate, and how do they influence its reactivity in medicinal chemistry?
- The compound contains a spirocyclic core with fused oxygen (2-oxa) and nitrogen (8-azaspiro) heteroatoms, a tert-butyl carbamate protecting group, and an aminomethyl substituent. The spirocyclic structure enhances conformational rigidity, which can improve binding selectivity to biological targets like enzymes or receptors .
- Methodological Insight : Use X-ray crystallography or NMR spectroscopy to confirm the spirocyclic conformation. Computational modeling (e.g., DFT) can predict how steric effects from the tert-butyl group influence reaction pathways .
Q. What synthetic routes are reported for the preparation of this compound, and what are their critical reaction conditions?
- A common route involves reacting 2,8-diazaspiro[4.5]decane-8-ol with tert-butyl chloroformate under basic conditions (e.g., NaHCO₃) in dichloromethane at 0–5°C .
- Optimization Tip : Monitor reaction progress via LC-MS to avoid overprotection of the amine. Use low temperatures to minimize side reactions like epimerization .
Q. How can researchers address solubility challenges during in vitro assays for this compound?
- The compound has low aqueous solubility (~0.8 g/L at 25°C) due to its hydrophobic tert-butyl group. Strategies include:
- Using co-solvents (e.g., DMSO:water mixtures) below 5% to maintain assay integrity.
- Synthesizing hydrochloride salts (e.g., via HCl/EtOAc treatment) to improve solubility .
Advanced Research Questions
Q. What experimental approaches are used to elucidate the mechanism of action of this compound in biological systems?
- Binding Studies : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure affinity for target proteins (e.g., kinases or GPCRs) .
- Functional Assays : Pair with siRNA knockdown or CRISPR-Cas9 gene editing to validate target engagement in cellular models .
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
- Case Example : Discrepancies in IC₅₀ values across studies may arise from assay conditions (e.g., ATP concentrations in kinase assays). Standardize protocols using reference inhibitors and validate with orthogonal methods (e.g., Western blotting for phosphorylation levels) .
Q. What strategies are effective for enantioselective synthesis of this compound, given its stereochemical complexity?
- Use chiral phosphoramidite ligands (e.g., (S)-SEGPHOS) in copper-catalyzed asymmetric reactions to control stereochemistry at the aminomethyl position .
- Analytical Validation : Confirm enantiomeric purity via chiral HPLC (e.g., Chiralpak IA column) with >98% ee .
Q. How can salt formation impact the pharmacokinetic profile of this compound?
- Case Study : Conversion to a trifluoroacetic acid (TFA) salt improves crystallinity for X-ray studies but may reduce bioavailability due to high molecular weight. Compare with hydrochloride or oxalate salts using in situ salt screening (e.g., solvent/antisolvent crystallization) .
Safety and Handling
Q. What precautions are necessary for safe handling and storage of this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
